molecular formula C12H21ClN2O B2582296 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1385696-31-0

2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B2582296
CAS No.: 1385696-31-0
M. Wt: 244.76
InChI Key: RRSUNIWPQXZXHE-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, including its use as a building block in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclopropylmethyl ketone. This step often requires the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via an alkylation reaction. This can be achieved using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The spirocyclic structure allows for unique binding interactions, which can influence the compound’s pharmacological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[4.5]decan-1-one
  • 2-Methyl-2,7-diazaspiro[4.5]decan-1-one

Uniqueness

2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and pharmacological properties compared to other spirocyclic compounds. This structural feature can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.ClH/c15-11-12(3-6-13-7-4-12)5-8-14(11)9-10-1-2-10;/h10,13H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSUNIWPQXZXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC3(C2=O)CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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